molecular formula C26H20F3N7O B1684431 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 940310-85-0

4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B1684431
CAS RN: 940310-85-0
M. Wt: 503.5 g/mol
InChI Key: ZCCPLJOKGAACRT-UHFFFAOYSA-N
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Description

NVP-BHG712, also known as BHG-712, is a EphB4 kinase inhibitor and BCR-ABL inhibitor. NVP-BHG712, which inhibits EphB4 kinase activity in the low nanomolar range in cellular assays showed high selectivity for targeting the EphB4 kinase when profiled against other kinases in biochemical as well as in cell based assays. BHG-712 shows excellent pharmacokinetic properties and potently inhibits EphB4 autophosphorylation in tissues after oral administration.

Scientific Research Applications

Comprehensive Analysis of NVP-BHG712 Applications

NVP-BHG712, also known as 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, is a compound with several scientific research applications. Here’s a detailed analysis focusing on unique applications across different fields:

Cancer Therapeutics: EphB4 Kinase Inhibition: NVP-BHG712 acts as an inhibitor of the EphB4 kinase, which plays a role in tumor growth and vascularization. Studies have shown that NVP-BHG712 can affect tumor characteristics by altering EphB4-ephrinB2 signaling, leading to decreased tumor growth and impaired vascularization in melanoma xenografts .

Angiogenesis Modulation: The compound has been observed to modulate angiogenesis-related proteins. It affects the expression of vascular endothelial growth factor (VEGF), angiotensin 1 (Ang-1), and protein kinase B (Akt/PKB), along with increasing the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and transforming growth factor beta-2 (TGF-β2), which correlates with the vascularization changes in tumors .

Colorectal Cancer Inhibition: NVP-BHG712 and its derivatives have been optimized for use as colorectal cancer inhibitors. These compounds have shown potential in controlling human colon carcinoma by targeting the ephrin type-A receptor 2 (EPHA2) kinase, which is overexpressed in various cancer types .

Kinase Inhibitor Optimization: The compound serves as a lead for the synthesis of derivatives that are evaluated for their potential as kinase inhibitors. This includes determining their binding mode, affinity, and selectivity, which are crucial for developing effective cancer therapeutics .

Structural Biology Studies: NVP-BHG712 is used in structural biology to understand the binding modes of kinase inhibitors. X-ray crystallography and microscale thermophoresis are among the techniques employed to elucidate the interactions between the compound and its target proteins .

Pharmacological Research: As a tool compound, NVP-BHG712 facilitates pharmacological research, particularly in the study of EPHA2’s role in infectious diseases and cancer. It helps in the investigation of the interplay of EPH receptors in a cellular context .

Drug Development: The compound’s inhibitory effect on EPHA2 also makes it a valuable asset in drug development, especially for conditions where EPHA2 is implicated, such as breast, head and neck, non-small-cell lung cancer, and colorectal cancer .

Molecular Medicine: In molecular medicine, NVP-BHG712 is a promising candidate for the development of personalized medicine approaches. Its specificity and effectiveness in inhibiting particular kinases make it a potential molecule for targeted therapy .

Mechanism of Action

Target of Action

NVP-BHG712, also known as 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, primarily targets the EphB4 receptor and the ABC transporter subfamily C member 10 (ABCC10) . EphB4 is a member of the largest family of receptor tyrosine kinases, Eph, and is overexpressed in various tumors . ABCC10, also known as multi-drug resistance protein 7 (MRP7), is a major mediator of paclitaxel resistance .

Mode of Action

NVP-BHG712 acts as an inhibitor of EphB4 kinase autophosphorylation, with IC50 values of 3.3 nM for EphA2 and 3.0 nM for EphB4 . It also inhibits the efflux activity of ABCC10, thereby enhancing the intracellular accumulation of paclitaxel .

Biochemical Pathways

NVP-BHG712 affects the signaling pathways of EphB4 and ephrinB2 . It has been shown to inhibit VEGF-driven angiogenesis, indicating a close crosstalk between VEGFR and EphR signaling during angiogenesis . The inhibition of EphB4-ephrinB2 reverse signaling by NVP-BHG712 results in increased tumor growth and decreased tumor vascularization and perfusion .

Pharmacokinetics

The pharmacokinetics of NVP-BHG712, particularly in combination with paclitaxel, have been studied . NVP-BHG712 significantly enhanced the intracellular accumulation of paclitaxel in HEK293/ABCC10 cells by inhibiting the efflux activity of ABCC10 .

Result of Action

The inhibition of EphB4 by NVP-BHG712 leads to decreased expression of vascular endothelial growth factor (VEGF), angiotensin 1 (Ang-1), and protein kinase B (Akt/PKB), along with increased expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and transforming growth factor beta-2 (TGF-β2) . This is consistent with the impaired vascularization of A375-EphB4 xenografts . In addition, NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance .

Action Environment

It is known that the compound is orally active , suggesting that it is stable in the gastrointestinal environment and can be absorbed into the bloodstream

properties

IUPAC Name

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPLJOKGAACRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587779
Record name 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide

CAS RN

940310-85-0
Record name NVP-BHG 712
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 940310-85-0
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Record name NVP-BHG 712
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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